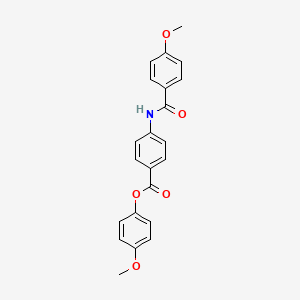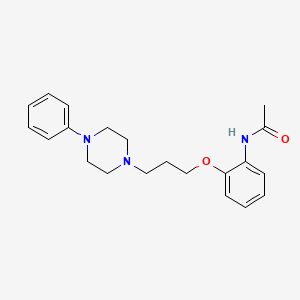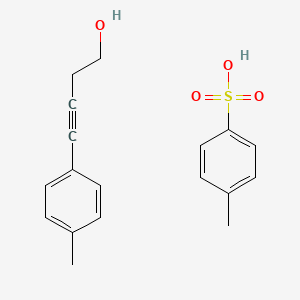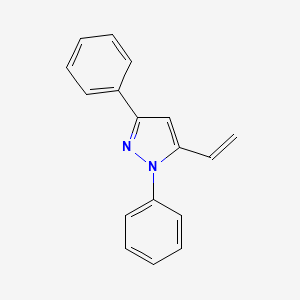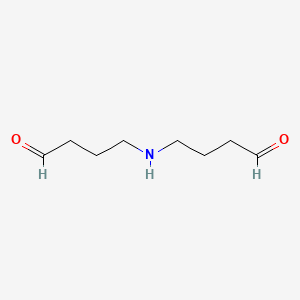phosphanium perchlorate CAS No. 89637-34-3](/img/structure/B14403115.png)
[1-(1,3-Dithian-2-yl)propan-2-yl](triphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate is a complex organophosphorus compound that features a dithiane ring and a triphenylphosphonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate typically involves the reaction of 1,3-dithiane with a suitable alkylating agent to form the dithiane derivative. This intermediate is then reacted with triphenylphosphine to introduce the triphenylphosphonium group. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require the use of a solvent such as dichloromethane and may involve heating to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures for handling perchloric acid and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate is used as a reagent for the protection of carbonyl compounds. The dithiane ring acts as a protecting group, allowing for selective reactions at other sites of the molecule .
Biology and Medicine
The compound’s unique structure makes it a candidate for studying enzyme interactions and potential pharmaceutical applications. Its ability to form stable complexes with various biomolecules can be exploited in drug design and development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in organic reactions. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate involves its ability to form stable intermediates and transition states during chemical reactions. The dithiane ring provides stability through resonance, while the triphenylphosphonium group can participate in electron transfer processes. These properties enable the compound to act as an effective catalyst and reagent in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler compound with similar protective properties for carbonyl groups.
Triphenylphosphine: A common reagent in organic synthesis, often used for its nucleophilic properties.
1,3-Dithiolane: Another sulfur-containing ring compound with protective group applications.
Uniqueness
What sets 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate apart is the combination of the dithiane ring and the triphenylphosphonium group. This dual functionality provides enhanced stability and reactivity, making it a versatile reagent in both laboratory and industrial settings.
Eigenschaften
CAS-Nummer |
89637-34-3 |
|---|---|
Molekularformel |
C25H28ClO4PS2 |
Molekulargewicht |
523.0 g/mol |
IUPAC-Name |
1-(1,3-dithian-2-yl)propan-2-yl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C25H28PS2.ClHO4/c1-21(20-25-27-18-11-19-28-25)26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;2-1(3,4)5/h2-10,12-17,21,25H,11,18-20H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
ZYZZRGMHVDLCKE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CC1SCCCS1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


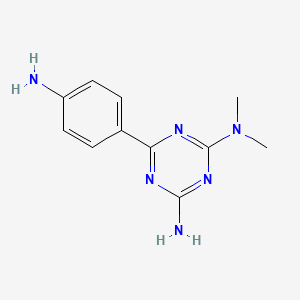
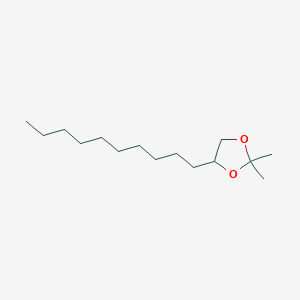
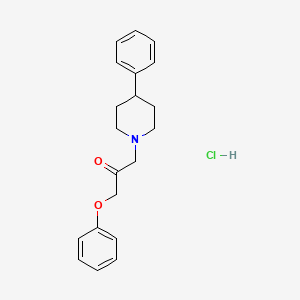
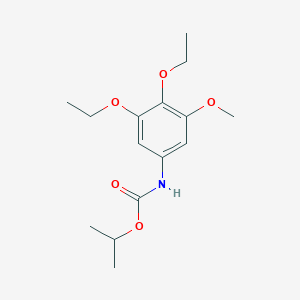
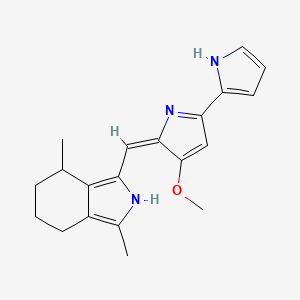
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
